molecular formula C18H22O6 B1194345 Combretastatin CAS No. 82855-09-2

Combretastatin

Numéro de catalogue: B1194345
Numéro CAS: 82855-09-2
Poids moléculaire: 334.4 g/mol
Clé InChI: LGZKGOGODCLQHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Le CA4P est synthétisé par une réaction en un seul pot à partir de combretastatine A-4 ou d’érianine, d’esters d’acides aminés disponibles dans le commerce, et de dichlorophosphate de phényle . La voie de synthèse implique la phosphorylation du combretastatine A-4 pour produire du CA4P. Les conditions réactionnelles comprennent généralement l’utilisation d’un solvant approprié et d’une base pour faciliter le processus de phosphorylation . Les méthodes de production industrielle du CA4P impliquent des voies de synthèse similaires mais sont mises à l’échelle pour répondre à la demande des applications cliniques et de recherche.

Analyse Des Réactions Chimiques

Le CA4P subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles . Les principaux produits formés par ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du CA4P peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le CA4P a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, le CA4P est utilisé comme composé modèle pour étudier les effets de la phosphorylation sur l’activité biologique des petites molécules . En biologie, le CA4P est utilisé pour étudier les mécanismes de la polymérisation de la tubuline et les effets des agents de liaison à la tubuline sur la division cellulaire . En médecine, le CA4P est étudié comme un traitement potentiel pour divers types de cancer, notamment le cancer de l’ovaire, le cancer du poumon et le cancer thyroïdien anaplasique . Dans l’industrie, le CA4P est utilisé dans le développement de nouveaux médicaments anticancéreux et comme outil pour étudier les effets des agents ciblant les vaisseaux sanguins sur la croissance tumorale .

Applications De Recherche Scientifique

Cancer Treatment

Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .

Combination Therapies

Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.

Novel Derivatives and Formulations

Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .

Case Studies

Study Objective Findings
Evaluate the effects of CA4P on tumor vasculatureCA4P induced significant vascular shutdown at low doses in human breast cancer models.
Investigate pharmacokinetics of this compound analoguesComplex metabolic profiles were observed; CA1 was found to be more reactive than CA4.
Assess cytotoxicity against various cancer cell linesNovel analogues showed improved cytotoxicity against lung and neuroblastoma cells compared to traditional agents.

Activité Biologique

Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .

This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:

  • Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .
  • Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .
  • Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .

Structure-Activity Relationship (SAR)

The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:

Compound IC50 (µM) Notes
This compound A-19.85Effective against MDA-MB-231 cell line
This compound A-423.94Higher potency compared to A-1
Doxorubicin7.2Reference for comparison

This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .

Case Studies

  • In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .
  • In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .
  • Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .

Propriétés

Key on ui mechanism of action

CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival.

Numéro CAS

82855-09-2

Formule moléculaire

C18H22O6

Poids moléculaire

334.4 g/mol

Nom IUPAC

5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3

Clé InChI

LGZKGOGODCLQHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

SMILES isomérique

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O

SMILES canonique

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Synonymes

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
combretastatin
NSC 348103
NSC-348103

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin
Reactant of Route 2
Combretastatin
Reactant of Route 3
Reactant of Route 3
Combretastatin
Reactant of Route 4
Reactant of Route 4
Combretastatin
Reactant of Route 5
Reactant of Route 5
Combretastatin
Reactant of Route 6
Reactant of Route 6
Combretastatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.